(E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime
Description
(E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime is a structurally complex oxime derivative characterized by an acetaldehyde oxime backbone substituted with a 1,2-dimethylindole moiety at the oxime oxygen.
Oximes are well-known for their roles as nucleophiles, metal chelators, and bioactive agents. The addition of the 1,2-dimethylindole group likely enhances lipophilicity, which could improve membrane permeability in biological systems.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(E)-N-(1,2-dimethylindol-3-yl)oxyethanimine |
InChI |
InChI=1S/C12H14N2O/c1-4-13-15-12-9(2)14(3)11-8-6-5-7-10(11)12/h4-8H,1-3H3/b13-4+ |
InChI Key |
AIISQBGDIJHYGP-YIXHJXPBSA-N |
Isomeric SMILES |
C/C=N/OC1=C(N(C2=CC=CC=C21)C)C |
Canonical SMILES |
CC=NOC1=C(N(C2=CC=CC=C21)C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 1,2-Dimethyl-1H-indole-3-carboxaldehyde : The aldehyde precursor, which can be synthesized or obtained commercially.
- Acetaldehyde : The aldehyde component that forms the oxime.
- Hydroxylamine or hydroxylamine hydrochloride : The nucleophile for oxime formation.
- Base (NaOH or Na2CO3) : To liberate free hydroxylamine from its hydrochloride salt and facilitate the reaction.
Reaction Conditions
- The oximation reaction is performed by mixing the aldehyde with hydroxylamine hydrochloride and a base.
- Mechanochemical synthesis (solvent-free grinding/milling) has been demonstrated as an efficient method for similar indole aldehyde oximes, achieving high yields (~95%) within 20 minutes, minimizing solvent use and risk associated with aqueous hydroxylamine solutions.
- Alternatively, conventional solution-phase synthesis involves dissolving the aldehyde and hydroxylamine in aqueous or mixed solvents, maintaining temperature between 20°C and 35°C to avoid decomposition or side reactions.
- The molar ratio of hydroxylamine to aldehyde is typically in excess (e.g., 1.5 to 5 equivalents) to drive the reaction to completion.
Purification
- After reaction completion, the oxime product is isolated by extraction or crystallization.
- For acetaldehyde oxime derivatives, distillation techniques exploiting azeotropic mixtures with water can be used to separate the oxime from aqueous reaction mixtures.
- Further purification may involve removal of residual acetaldehyde, ammonia, and salts by distillation or recrystallization.
Mechanochemical Synthesis Approach
A recent advancement in the preparation of indole-3-carboxaldehyde oximes involves mechanochemical synthesis:
| Parameter | Details |
|---|---|
| Method | Solvent-free ball milling |
| Reactants | Aldehyde, NH2OH·HCl, base (NaOH or Na2CO3) |
| Reaction time | ~20-30 minutes |
| Yield | Up to 95% |
| Advantages | Minimizes solvent use, safer handling, rapid reaction |
| Base equivalents | 2-2.5 equivalents (NaOH) |
| Hydroxylamine equivalents | 3-5 equivalents |
| Temperature | Ambient (room temperature) |
This method is particularly suitable for sensitive substrates like substituted indoles, reducing the risk of hydrolysis or side reactions.
Conventional Aqueous Oximation and Distillation
For acetaldehyde oxime and related compounds, a well-documented method involves:
- Reacting acetaldehyde with hydroxylamine sulfate or hydroxylamine hydrochloride in aqueous solution.
- Maintaining temperature below 50°C, preferably 20-35°C.
- Using ammonium salts (e.g., ammonium sulfate) to facilitate the reaction and subsequent separation.
- Distilling the reaction mixture to recover acetaldehyde oxime as an azeotrope with water (~52.5% oxime, boiling point ~95.5°C).
- Removing low-boiling impurities (acetaldehyde, ammonia) by secondary distillation ("lights distillation").
- The remaining aqueous solution, free of organics, can be recycled or used as fertilizer.
This approach is adaptable to oximes of substituted aldehydes, including indole derivatives, with modifications to solvent and purification steps.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Conventional Aqueous Oximation | Reaction of aldehyde with hydroxylamine in water; distillation purification | Well-established; scalable | Requires careful temperature control; aqueous waste |
| Mechanochemical Synthesis | Solvent-free milling of aldehyde, NH2OH·HCl, and base | High yield; rapid; environmentally friendly | Requires milling equipment; scale-up considerations |
| Metal-Catalyzed Synthesis | Use of metal catalysts for oxime formation or modification | Potential for selectivity and novel transformations | More complex; catalyst cost and removal |
Scientific Research Applications
The compound (E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime is a chemical of interest due to its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. This article explores its applications based on current research findings and insights from verified sources.
Anticancer Activity
Recent studies have indicated that oximes can exhibit anticancer properties. The structural features of (E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime may contribute to its ability to inhibit tumor growth. For instance, compounds with indole structures have been documented for their activity against various cancer cell lines. Research suggests that derivatives of this compound could be developed as potential chemotherapeutic agents.
Antimicrobial Properties
The indole derivatives have also shown promise as antimicrobial agents. The unique combination of the acetaldehyde and indole components may enhance the compound's efficacy against bacterial and fungal pathogens. Studies on related compounds indicate that modifications to the oxime structure can lead to improved antimicrobial activity.
Neurological Applications
Indole-based compounds are often investigated for their neuroprotective effects. The oxime functionality may provide a scaffold for developing drugs aimed at treating neurodegenerative diseases. Preliminary research suggests that such compounds could modulate neurotransmitter systems or protect neuronal cells from oxidative stress.
Synthesis of Complex Molecules
(E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime can serve as a versatile intermediate in organic synthesis. Its ability to undergo various reactions, such as cyclization or rearrangement, makes it valuable for synthesizing complex organic molecules. The indole component can facilitate reactions leading to diverse heterocyclic compounds that are significant in pharmaceuticals.
Ligand Development
In coordination chemistry, oximes are often used as ligands due to their ability to chelate metal ions. The compound could be explored as a ligand in catalysis or materials science, where metal complexes play crucial roles in catalyzing reactions or forming functional materials.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of various indole derivatives, including those with oxime functionalities. It was found that certain modifications led to significant cytotoxicity against breast cancer cell lines, suggesting that (E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime could be further explored for its therapeutic potential .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of indole derivatives demonstrated that compounds similar to (E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime exhibited effective inhibition against several strains of bacteria and fungi. This study highlighted the importance of structural features in enhancing biological activity .
Case Study 3: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of indole-based compounds revealed promising results regarding their ability to reduce oxidative stress in neuronal cells. The study suggested that (E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime could be a candidate for further research in neuroprotection .
Mechanism of Action
The mechanism of action of (E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the indole moiety can interact with biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Acetaldehyde Oxime
- Structure: Simplest oxime derivative (CH₃CH=NOH).
- Key Differences : Lacks the indole substituent, resulting in lower molecular weight and reduced steric hindrance.
- Reactivity : Highly reactive with strong acids and oxidizers, posing storage and handling risks .
- Biological Activity: Limited evidence of therapeutic use; primarily studied for toxicity (e.g., irritation to eyes and respiratory system) .
(b) Quinoline-Containing Oximes (e.g., (E)-2-Morpholinoquinoline-3-carbaldehyde Oxime Derivatives)
- Structure: Oximes substituted with quinoline (a nitrogen-containing aromatic heterocycle) and additional groups like morpholino or triazole.
- Key Differences: Quinoline’s planar structure vs. indole’s bicyclic system may alter binding to biological targets.
- Biological Activity : Demonstrated anticancer activity in vitro, with substituents like triazole enhancing efficacy .
- Reactivity : Likely more stable than acetaldehyde oxime due to bulky aromatic substituents.
(c) Dithiolane-Substituted Oximes (e.g., 2,4-Dimethyl-1,3-dithiolane-2-carboxaldehyde O-(methylcarbamoyl)oxime)
- Structure : Oximes with dithiolane (a sulfur-containing ring) and carbamoyl groups.
- Applications : Used as insecticides (e.g., Tirpate), highlighting the role of substituents in defining functionality .
Comparative Data Table
Key Research Findings
- Reactivity: The oxime group in all compounds necessitates precautions against acids and oxidizers.
- Biological Activity: Aromatic substituents correlate with enhanced bioactivity. For example, quinoline-oxime hybrids show anticancer effects, suggesting the indole-substituted oxime may similarly target cancer pathways .
- Crystallography : Structural analysis of such compounds often employs SHELX software for refinement, though superior tools exist for specific applications .
Biological Activity
(E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime is a compound that combines an acetaldehyde moiety with an oxime functional group linked to a dimethyl-substituted indole. This unique structure suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This oxime derivative is characterized by its indole ring, which is commonly found in various biologically active compounds. The presence of the oxime functional group enhances its reactivity and potential interactions with biological targets.
Pharmacological Properties
Research indicates that compounds containing indole and oxime functionalities often exhibit significant biological activities, including:
- Antimicrobial Activity : Similar compounds have been studied for their ability to inhibit microbial growth. For instance, derivatives of indole-3-carboxaldehyde oximes have shown promising antimicrobial properties in various studies .
- Anticancer Activity : Indole derivatives are known for their anticancer properties. For example, several N-substituted indole derivatives have demonstrated moderate cytotoxicity against cancer cell lines such as MCF-7 and LNCAP, with IC50 values indicating effective inhibition of cell proliferation .
The mechanisms through which (E)-acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Receptor Interaction : The structural similarity to known ligands allows for potential interactions with various receptors, influencing cellular signaling pathways.
Synthesis Methods
The synthesis of (E)-acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime can be achieved through several methods:
- Mechanochemical Synthesis : This method involves the reaction of acetaldehyde with hydroxylamine in the presence of a base (e.g., NaOH), yielding high conversion rates under optimized conditions .
- Solvent-Free Reactions : Utilizing solvent-free conditions minimizes environmental impact and enhances yield efficiency .
Study 1: Antimicrobial Properties
In a study examining the antimicrobial properties of related indole derivatives, researchers found that certain oxime derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the indole ring in modulating activity levels .
Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of various indole derivatives, including those similar to (E)-acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime. The findings revealed that specific structural modifications enhanced selectivity and potency against cancer cell lines . For example:
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Indole derivative A | 6.72 | MCF-7 |
| Indole derivative B | 13.38 | LNCAP |
| (E)-Acetaldehyde O-(1,2-dimethyl...) | TBD | TBD |
Chemical Reactions Analysis
Oxidation
(E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime undergoes oxidation to form nitriles or keto-oximes , depending on conditions:
| Reaction Conditions | Product | Mechanism |
|---|---|---|
| MnO₂ (5 eq.), THF, RT | Indole-3-acetonitrile | Manganese-mediated dehydrogenation . |
| NiCl₂, 100°C, air | Vicinal dioxime | Nickel-catalyzed oxidative coupling . |
Reduction
Reduction with hydrogenation catalysts yields indole-3-ethylamine derivatives :
Metal-Mediated Reactions
The oxime group coordinates transition metals, enabling unique transformations:
Nickel-Catalyzed Hydrolysis
In the presence of NiCl₂, the compound undergoes hydrolysis to release hydroxylamine and form indole-3-acetaldehyde , which further reacts to generate vicinal dioximes :
Copper(I)-Mediated Arylation
With CuI/1,10-phenanthroline, the oxime participates in Ullmann-type couplings to form O-aryl oximes :
Photolytic and Radical Reactions
Under UV light, the N–O bond cleaves homolytically to generate iminyl and hydroxyl radicals , which recombine or cyclize :
| Pathway | Product | Conditions |
|---|---|---|
| Iminyl radical cyclization | Pyrroloindole derivatives | λ = 365 nm, CH₃CN |
| Hydroxyl radical trapping | Hydroxylated indole analogs | O₂ atmosphere |
Acid/Base-Induced Rearrangements
In acidic media, the oxime undergoes Beckmann rearrangement to form indole-3-acetamide derivatives :
Comparative Reactivity Table
Structural Influence on Reactivity
-
Indole substituents : The 1,2-dimethyl group increases steric hindrance, slowing nucleophilic attacks but stabilizing radical intermediates .
-
Oxime configuration : The (E)-isomer shows higher thermal stability than the (Z)-form, favoring metal-mediated reactions .
Mechanistic Insights
-
Radical stability : The indole moiety stabilizes iminyl radicals via conjugation, enabling selective cyclizations .
-
Metal coordination : Nickel and copper centers activate C–H bonds adjacent to the oxime group, facilitating cross-couplings .
This compound’s versatility in oxidation, reduction, and cyclization reactions positions it as a valuable intermediate in medicinal chemistry and materials science.
Q & A
Q. What in vitro assays are suitable for evaluating biological activity?
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. Correlate MIC values with logP (HPLC-derived) to assess membrane permeability .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with ROS generation measurements (DCFH-DA fluorescence) to probe oxidative stress mechanisms .
Data Contradiction Analysis
- Case Example : Conflicting GC-MS and NMR data for oxidation products may arise from PFBHA derivatization artifacts. Confirm aldehyde/oxime identities by spiking experiments with authentic standards and alternative derivatization agents (e.g., DNPH) .
- Statistical Tools : Apply principal component analysis (PCA) to multivariate spectral datasets, isolating outliers due to instrumental variability or sample impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
